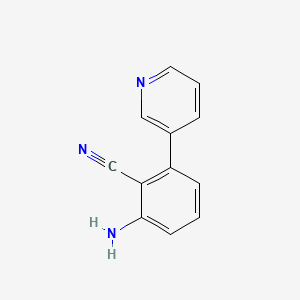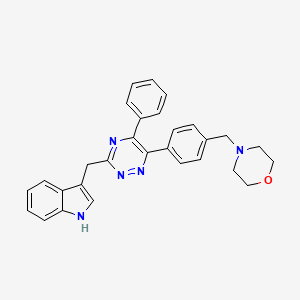
GPR84 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound exhibits strong antagonistic activity by inhibiting GTPγS with a pIC50 value of 8.28 . GPR84 is a receptor expressed on the surface of immune cells and is involved in modulating the innate immune response, making it a significant target for therapeutic interventions in inflammatory and metabolic diseases .
Chemical Reactions Analysis
GPR84 antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GPR84 antagonist 3 has several scientific research applications:
Mechanism of Action
GPR84 antagonist 3 exerts its effects by inhibiting the G-protein-coupled receptor 84 (GPR84). This inhibition prevents the receptor from activating downstream signaling pathways that are involved in inflammation and immune responses. The molecular targets include GTPγS, and the pathways involved are related to the modulation of cytokine secretion, chemotaxis, and other immune cell functions .
Comparison with Similar Compounds
GPR84 antagonist 3 is unique in its strong antagonistic activity and favorable pharmacokinetic profile. Similar compounds include:
PBI-4050: A dual-action modified fatty-acid derivative that also acts as an agonist of GPR40.
GLPG1205: Another GPR84 antagonist that has shown potential in reducing fibrosis in preclinical models.
6-n-octylaminouracil (6-OAU): A surrogate GPR84 agonist used to study the receptor’s activation.
These compounds share some functional similarities but differ in their specific mechanisms of action, potency, and therapeutic applications.
Properties
Molecular Formula |
C29H27N5O |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[[4-[3-(1H-indol-3-ylmethyl)-5-phenyl-1,2,4-triazin-6-yl]phenyl]methyl]morpholine |
InChI |
InChI=1S/C29H27N5O/c1-2-6-22(7-3-1)28-29(23-12-10-21(11-13-23)20-34-14-16-35-17-15-34)33-32-27(31-28)18-24-19-30-26-9-5-4-8-25(24)26/h1-13,19,30H,14-18,20H2 |
InChI Key |
XGBKJLWLVCHTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=C(N=C(N=N3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
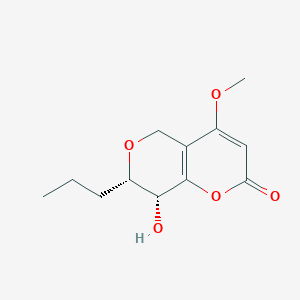
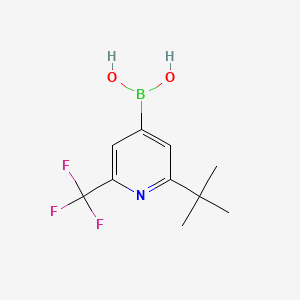
![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
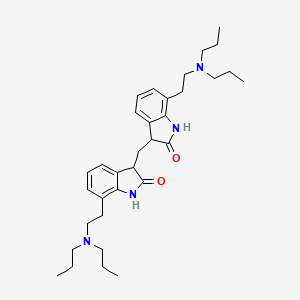
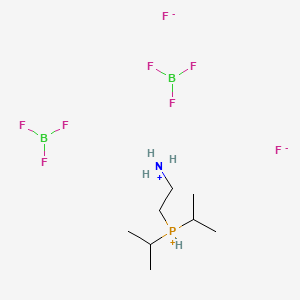
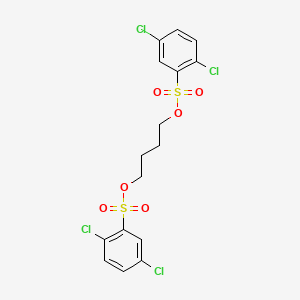
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
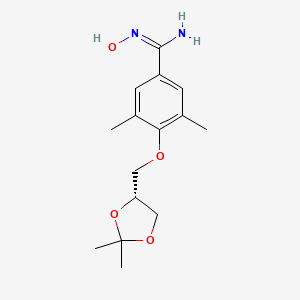
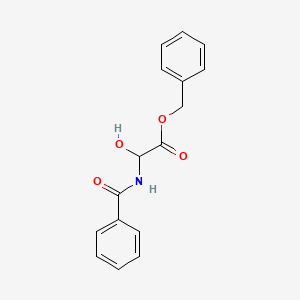
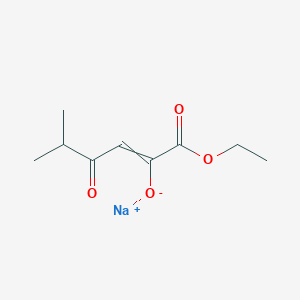
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
